4-cyano-N-(4-ethoxyphenyl)benzamide
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Overview
Description
4-Cyano-N-(4-ethoxyphenyl)benzamide is an organic compound with the molecular formula C16H14N2O2. It is characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(4-ethoxyphenyl)benzamide typically involves the reaction of 4-ethoxyaniline with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or other nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-Cyano-N-(4-ethoxyphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ethoxy group may influence the compound’s solubility and membrane permeability, enhancing its bioavailability .
Comparison with Similar Compounds
4-Cyano-N-(4-acetylphenyl)benzamide: Similar structure but with an acetyl group instead of an ethoxy group.
4-Cyano-N-(2-(4-methoxyphenyl)ethyl)benzamide: Contains a methoxy group and an ethyl linkage.
4-Ethoxy-N-(2-ethoxyphenyl)benzamide: Features two ethoxy groups.
Uniqueness: 4-Cyano-N-(4-ethoxyphenyl)benzamide is unique due to the combination of its cyano and ethoxy functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-cyano-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-15-9-7-14(8-10-15)18-16(19)13-5-3-12(11-17)4-6-13/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
DIDAMNLHEIVAJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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